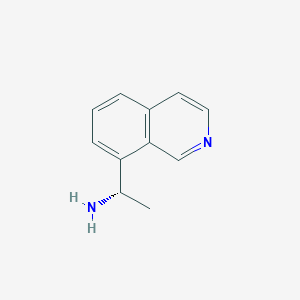

(S)-1-(Isoquinolin-8-YL)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-isoquinolin-8-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUBYEYMHRDJBX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=C1C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Isoquinolin 8 Yl Ethanamine and Its Enantiomers

Traditional Cyclization Approaches for Isoquinoline (B145761) Skeleton Formation

The formation of the isoquinoline nucleus is a foundational step in organic synthesis, with several classical name reactions providing reliable routes. These methods typically construct a dihydro- or tetrahydroisoquinoline, which is subsequently aromatized to yield the final isoquinoline ring.

Pictet-Spengler Reaction Strategies

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines (THIQs). acs.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure. acs.org To construct the 8-substituted isoquinoline skeleton required for the target molecule, a suitably substituted 2-halophenethylamine would be the starting point.

The general strategy would involve the reaction of a phenethylamine (B48288) derivative with an appropriate aldehyde, such as acetaldehyde (B116499) or its equivalent, to form a Schiff base or iminium ion. The subsequent intramolecular cyclization, promoted by acids like hydrochloric acid or trifluoroacetic acid, would yield the tetrahydroisoquinoline. acs.org For less activated aromatic rings, harsher conditions including strong acids and higher temperatures may be necessary. acs.org Microwave-assisted protocols have been shown to improve yields and reduce reaction times for such cyclizations. acs.org Once the substituted tetrahydroisoquinoline is formed, oxidation using a catalyst like palladium on carbon (Pd/C) would lead to the aromatic isoquinoline core.

Bischler-Napieralski Cyclization and Subsequent Reduction Protocols

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. This process involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. acs.org This reaction typically yields a 3,4-dihydroisoquinoline (B110456) intermediate. acs.org

For the synthesis of an 8-substituted isoquinoline, the process would begin with the acylation of a substituted β-phenethylamine to form the corresponding amide. Treatment of this amide with a dehydrating agent like POCl₃ induces cyclization through an electrophilic aromatic substitution mechanism, likely involving a nitrilium ion intermediate. acs.org The resulting 3,4-dihydroisoquinoline can then be subjected to two key transformations. First, reduction of the imine bond, for instance with sodium borohydride (B1222165) (NaBH₄), would yield the corresponding tetrahydroisoquinoline. Second, subsequent dehydrogenation (aromatization) would furnish the desired substituted isoquinoline skeleton. acs.org Like the Pictet-Spengler reaction, microwave assistance can be employed to enhance the efficiency of the Bischler-Napieralski cyclization. acs.org

Asymmetric Synthesis of the Chiral Ethanamine Moiety

Establishing the stereochemistry of the α-methylbenzylamine unit at the C8 position is critical. This can be achieved through several modern asymmetric techniques, including the reduction of a prochiral precursor or the controlled addition of a methyl group equivalent.

Enantioselective Catalytic Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral precursors like imines or enamines. A direct precursor to (S)-1-(isoquinolin-8-yl)ethanamine is the corresponding ketimine, derived from the condensation of 8-acetylisoquinoline with ammonia (B1221849) or a suitable nitrogen source.

The enantioselective hydrogenation of the C=N bond of this imine using a chiral transition-metal catalyst is a highly effective approach. Catalytic systems based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric reduction of imines and related substrates. For instance, iridium catalysts bearing chiral PHOX (phosphino-oxazoline) ligands have been used for the asymmetric hydrogenation of N-alkyl ketimines. The hydrogenation of related cyclic iminium salts, such as dihydroisoquinolines, to chiral tertiary amines has been achieved with high enantioselectivity using iridium catalysts with ligands like (R)-SegPhos. This demonstrates the viability of creating a stereocenter adjacent to the isoquinoline ring system through asymmetric reduction.

Table 1: Catalysts for Enantioselective Hydrogenation

| Catalyst System | Substrate Type | Product Type | Typical Enantioselectivity |

|---|---|---|---|

| Ir-PHOX | N-Alkyl Ketimines | Chiral Secondary Amines | Moderate to High |

| Ir/(R)-SegPhos | Cyclic Iminium Salts | Chiral Tertiary Amines | Up to 96% ee |

| Rh-Monodentate Phosphines | Enamides | Chiral Amines | High |

Asymmetric Allylation Methodologies

Asymmetric allylation of imines provides a versatile route to chiral homoallylic amines, which can serve as precursors to the target ethanamine. In this approach, an imine derived from isoquinoline-8-carboxaldehyde would be reacted with an allylating agent in the presence of a chiral catalyst.

Organocatalytic methods, using chiral BINOL-derived phosphoric acids or disulfonimides, have proven effective in promoting the enantioselective allylation of N-acylimines or in-situ generated imines. rsc.org The reaction typically employs allylboronates or allyltrimethylsilane (B147118) as the allyl source and achieves high enantioselectivities for a range of substrates. rsc.org The resulting chiral homoallylic amine would possess the correct stereocenter but with an additional allyl group. This allyl group can then be cleaved, for example, through ozonolysis followed by a reductive workup, to afford the desired α-methylamine structure. While indirect, this methodology offers a robust way to set the stereocenter with high fidelity.

Nucleophilic Addition to Isoquinoline Derivatives for Stereocenter Introduction

The introduction of the chiral ethanamine moiety can also be accomplished via the nucleophilic addition of a methyl group equivalent to a chiral imine derivative. This strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the addition.

A plausible route involves the condensation of isoquinoline-8-carboxaldehyde with a chiral amine (the auxiliary) to form a chiral imine. Nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), to this imine would proceed with diastereoselectivity controlled by the chiral auxiliary. The auxiliary, having served its purpose, would then be cleaved under appropriate conditions to release the desired chiral primary amine, this compound. The success of this method hinges on high diastereoselectivity during the nucleophilic addition and the ease of auxiliary removal without racemization of the newly formed stereocenter. This approach is a classical and reliable strategy for generating α-branched amines. rsc.org

Halogen-Bonding Catalysis in Asymmetric Transformations

Halogen bonding (XB) is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. frontiersin.org This interaction, analogous to hydrogen bonding, has emerged as a powerful tool in organocatalysis for controlling stereoselectivity. frontiersin.orgnih.gov The strength and high directionality of halogen bonds, with interaction angles approaching 180°, make them effective for organizing substrates and transition states in an asymmetric environment. frontiersin.org

The development of chiral catalysts that function as halogen-bond donors has enabled enantioselective reactions for producing valuable chiral molecules, including amines and their precursors. nih.govresearchgate.net Chiral halonium salts, particularly those based on binaphthyl scaffolds, and quinidine-derived catalysts with halogen-donor functionality have proven effective. nih.govrsc.org These catalysts have been successfully applied in asymmetric Mannich reactions, which are crucial for synthesizing β-amino compounds that are direct precursors to chiral amines. nih.govrsc.org

In a typical application, a chiral iodonium (B1229267) salt catalyst can activate an imine substrate towards nucleophilic attack. nih.gov The halogen bond, in concert with other noncovalent interactions, helps to create a chiral pocket that dictates the facial selectivity of the reaction, leading to a product with high enantiomeric excess (ee). nih.govnih.gov For example, the Mannich reaction between malononitrile (B47326) and N-Boc imines, promoted by a quinidine-derived catalyst featuring an iodo-substituent, proceeds smoothly with catalyst loading as low as 0.5 mol% to yield products with up to 98% ee. rsc.org Similarly, the synthesis of β-amino cyanoesters with adjacent tetrasubstituted carbon centers has been achieved using chiral halonium salt catalysis, demonstrating the power of this method to construct complex and sterically hindered chiral centers. nih.govresearchgate.net

Table 1: Examples of Chiral Halogen-Bonding Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction Type | Key Feature | Achieved Enantioselectivity |

|---|---|---|---|

| Binaphthyl-based Chiral Iodonium Salt | Mannich Reaction | Strong halogen-bonding donor ability for creating contiguous stereogenic centers. nih.govresearchgate.net | Up to 86% ee. researchgate.net |

| Quinidine-derived Base with Iodine Moiety | Mannich Reaction | Bifunctional catalyst with both base and halogen-bonding-donor functionality. rsc.org | Up to 98% ee. rsc.org |

Modern Transition Metal-Mediated Synthetic Pathways

Transition metal catalysis provides the most versatile and powerful strategies for constructing the isoquinoline scaffold. Palladium, copper, and rhodium catalysts, in particular, enable a range of cyclization, annulation, and functionalization reactions that offer high efficiency and regioselectivity.

Palladium-Catalyzed Reactions in Isoquinoline Construction

Palladium catalysis is a cornerstone of modern synthetic chemistry and offers multiple pathways to substituted isoquinolines. These methods often provide access to substitution patterns that are difficult to achieve with classical syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, which are typically limited to electron-rich systems. pnas.org

The intramolecular Heck reaction is a powerful method for forming cyclic structures by coupling an aryl or alkenyl halide with an alkene tethered in the same molecule. wikipedia.org This reaction has been adapted for the synthesis of the isoquinoline core. In a common strategy, an appropriately substituted precursor containing, for instance, an ortho-haloaryl group and an unsaturated amine side chain, undergoes Pd-catalyzed cyclization to form the dihydroisoquinoline ring, which can then be oxidized to the aromatic isoquinoline. nih.govrsc.org

This methodology can be integrated into tandem sequences to rapidly build molecular complexity. For example, a multi-component approach can begin with an Ugi four-component reaction to assemble a complex acyclic precursor, which is then subjected to an intramolecular Heck reaction to construct the isoquinoline scaffold in a combinatorial fashion. nih.gov Another approach involves an initial iron-catalyzed allylic C-H amination followed by a Pd-catalyzed intramolecular Heck coupling and subsequent aerobic dehydrogenation to yield substituted quinolines and related heterocycles. rsc.org

Direct C–H activation has emerged as a highly atom-economical strategy for building and functionalizing heterocyclic rings. Palladium-catalyzed C–H activation allows for the direct coupling of C–H bonds with various partners, avoiding the need for pre-functionalized starting materials like organohalides. pnas.orgnih.gov

For a molecule like this compound, achieving substitution at the C8 position is critical. Regioselectivity in C–H activation is often controlled by a directing group. Strategies using bidentate directing groups, such as the 8-aminoquinolinyl group, have been developed to direct metal catalysts to a specific C–H bond, enabling its functionalization. nih.gov While often used to functionalize other molecules, the principles can be applied in reverse to construct the isoquinoline ring itself with a substituent at a predetermined position.

Copper-Catalyzed Annulation and Cyclization Protocols

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of isoquinolines. These methods typically proceed through annulation or cyclization pathways, combining simple, readily available starting materials. nih.gov

A prominent method involves the copper-catalyzed annulation of 2-halobenzamides with ketones. This reaction provides a concise route to isoquinolin-1(2H)-ones, which can serve as versatile intermediates for further functionalization. The protocol is applicable to a wide range of ketones and proceeds in moderate to excellent yields. nih.gov

Another powerful strategy is the palladium/copper co-catalyzed coupling and cyclization of terminal acetylenes with imines derived from o-iodobenzaldehydes. acs.orgorganic-chemistry.org In this sequence, a Sonogashira-type coupling first forms an iminoalkyne intermediate. Subsequent copper-catalyzed cyclization of this intermediate yields the isoquinoline product. This method is highly versatile, accommodating aryl, vinyl, and alkyl-substituted acetylenes to produce a diverse array of monosubstituted isoquinolines. acs.org More recent developments have shown that copper alone can catalyze a three-component [3+2+1] cyclization of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines. organic-chemistry.org

Table 2: Overview of Copper-Catalyzed Isoquinoline Syntheses

| Starting Materials | Catalyst System | Reaction Type | Key Advantage |

|---|---|---|---|

| 2-Halobenzamides + Ketones | Copper salt (e.g., CuI) | Annulation / α-Arylation | Access to isoquinolin-1(2H)-ones from simple precursors. nih.gov |

| o-Iodobenzaldehyde imines + Terminal Acetylenes | Pd/Cu co-catalysis | Coupling and Cyclization | High yields and broad substrate scope for substituted isoquinolines. acs.org |

| 2-Bromoaryl ketones + Terminal Acetylenes + Acetonitrile | Copper(I) salt | Three-component [3+2+1] Cyclization | Facile and highly selective route to densely functionalized isoquinolines. organic-chemistry.org |

Rhodium(III)-Catalyzed Cascade Reactions and Annulations

Rhodium(III) catalysis, particularly utilizing the [Cp*RhCl₂]₂ dimer, has become a premier method for isoquinoline synthesis via C-H activation. These reactions are characterized by their high efficiency, broad substrate scope, and operational simplicity, often proceeding as cascade reactions in a single pot. acs.orgrsc.org

The general mechanism involves a directing group on one of the aromatic precursors (e.g., an oxime, imine, or hydroxamic acid) that chelates to the rhodium center and directs the regioselective activation of an ortho C-H bond. acs.orgnih.gov This generates a five-membered rhodacycle intermediate, which then undergoes insertion of an alkyne coupling partner. Subsequent reductive elimination and cyclization forge the isoquinoline ring. acs.orgnih.gov

A key advantage of many Rh(III)-catalyzed systems is that they can be rendered oxidant-free. nih.govacs.org Instead of relying on an external oxidant like Cu(OAc)₂ to regenerate the active Rh(III) catalyst, the directing group itself contains a weak bond (e.g., N-O in an oxime or N-N in a hydrazone) that is cleaved during the catalytic cycle, serving as an internal oxidant. nih.govacs.org This approach enhances the functional group tolerance and atom economy of the process. These cascade reactions allow for the rapid assembly of complex, multisubstituted isoquinolines and related fused heterocyclic systems from simple starting materials. acs.orgacs.org

Gold(I)-Catalyzed Coupling-Cyclization Techniques

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds, including the isoquinoline core. These catalysts typically function as soft π-acids, activating alkynes towards nucleophilic attack. The synthesis of the isoquinoline ring system, a key structural feature of the target molecule, can be achieved through gold(I)-catalyzed intramolecular cyclization of appropriately substituted precursors.

A plausible synthetic approach towards the isoquinoline framework involves a 6-endo-dig cyclization of a 2-alkynylbenzylamine derivative. This process is initiated by the coordination of the gold(I) catalyst to the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the amine nitrogen. This cyclization is often highly regioselective, favoring the formation of the six-membered ring of the isoquinoline over other potential cyclization pathways. The reaction proceeds under mild conditions and demonstrates high atom economy.

While direct gold-catalyzed synthesis of 8-substituted isoquinolines can be challenging, a general strategy might involve the cyclization of a diyne precursor. For instance, 1,6-diynes can undergo a gold(I)-catalyzed domino cyclization to afford functionalized cyclic structures. nih.gov The specific substitution pattern on the starting materials would be crucial to direct the cyclization towards the desired isoquinoline product.

| Catalyst Type | General Reaction | Key Features |

| Gold(I) Complexes (e.g., [Au(IPr)]SbF₆, [Au(PPh₃)]SbF₆) | Intramolecular hydroamination/cyclization of o-alkynylaryl amines/imines | Mild reaction conditions, high atom economy, excellent functional group tolerance, regioselective 6-endo-dig cyclization. nih.gov |

Organocatalytic Approaches to Isoquinoline Derivatives

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral molecules. For isoquinoline derivatives, chiral Brønsted acids, such as chiral phosphoric acids, have proven effective in catalyzing key bond-forming reactions. One notable application is in the Pictet-Spengler reaction, which can be used to construct tetrahydroisoquinoline skeletons with high enantioselectivity. acs.org

While the direct asymmetric synthesis of this compound using organocatalysis is not extensively documented, the principles of organocatalytic asymmetric synthesis of chiral amines are well-established. nih.gov For instance, the allylation of imines, catalyzed by chiral Brønsted acids, can produce chiral homoallylic amines with high enantiomeric excess. nih.gov The application of such a strategy to an imine derived from 8-acetylisoquinoline could potentially offer a route to the target molecule.

Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety, have been successfully employed in the synthesis of axially chiral isoquinoline N-oxides, demonstrating the potential of organocatalysis to control stereochemistry in isoquinoline systems. acs.org

| Organocatalyst Type | Reaction | Potential Application |

| Chiral Phosphoric Acids (e.g., TRIP) | Pictet-Spengler Reaction | Asymmetric synthesis of chiral tetrahydroisoquinoline precursors. acs.org |

| Chiral Disulfonimides | Hosomi-Sakurai reaction of imines | Asymmetric allylation to form chiral amines. nih.gov |

| Bifunctional Urea/Thiourea Catalysts | Asymmetric synthesis of axially chiral biaryls | Control of stereochemistry in isoquinoline systems. acs.org |

Biocatalytic Synthesis of Chiral Amines Relevant to this compound

Biocatalysis, particularly the use of enzymes, provides a highly selective and environmentally benign route to enantiomerically pure chiral amines. Amine transaminases (ATAs) are a class of enzymes that catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone by transferring an amino group from an amine donor. diva-portal.org

The synthesis of this compound can be envisioned through the asymmetric amination of the corresponding ketone, 1-(isoquinolin-8-yl)ethan-1-one, using an (S)-selective ATA. Several commercially available and engineered ATAs have demonstrated high activity and selectivity for the synthesis of (S)-1-arylethylamines. diva-portal.org For instance, the (S)-selective amine transaminase from Chromobacterium violaceum (Cv-ATA) is a well-studied enzyme for this type of transformation. diva-portal.org Protein engineering has also been employed to enhance the activity and substrate scope of ATAs, allowing them to accept bulkier substrates. rsc.org

The reaction equilibrium can be a challenge in transaminase-catalyzed reactions. To drive the reaction towards the product, an excess of a cheap amine donor, such as isopropylamine, is often used. The co-product, acetone, can be removed to further shift the equilibrium.

| Enzyme | Substrate Type | Product Configuration | Key Advantages |

| (S)-selective Amine Transaminase (e.g., Cv-ATA) | Prochiral ketones (e.g., acetophenones) | (S)-amines | High enantioselectivity (>99% ee), mild reaction conditions (aqueous buffer, room temperature), environmentally friendly. diva-portal.orgdiva-portal.org |

| (R)-selective Amine Transaminase (e.g., ATA-025) | Prochiral ketones (e.g., acetophenones) | (R)-amines | Access to the opposite enantiomer. diva-portal.org |

Chiral Resolution Techniques for Enantiopure this compound

When a racemic mixture of 1-(Isoquinolin-8-YL)ethanamine is synthesized, chiral resolution techniques can be employed to separate the two enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgpbworks.com

For the resolution of 1-(Isoquinolin-8-YL)ethanamine, a suitable chiral acid would be used. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org For example, reacting the racemic amine with (+)-tartaric acid would form two diastereomeric salts: [(S)-amine·(+)-tartrate] and [(R)-amine·(+)-tartrate]. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. After separation of the crystals, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

| Resolving Agent | Principle | Outcome |

| (+)-Tartaric Acid | Forms diastereomeric salts with the racemic amine. | The less soluble diastereomeric salt crystallizes, allowing for separation. The pure enantiomer is recovered by basification. pbworks.comstereoelectronics.org |

| (-)-Mandelic Acid | Forms diastereomeric salts with different solubilities. | Fractional crystallization separates the diastereomers, yielding the enantiopure amine after liberation from the salt. libretexts.org |

Kinetic Resolution Strategies (e.g., Lipase-Catalyzed)

Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. nih.govmdpi.com

In a typical lipase-catalyzed kinetic resolution of racemic 1-(Isoquinolin-8-YL)ethanamine, the amine mixture is treated with an acyl donor, such as ethyl acetate, in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL-C)). The lipase will selectively acylate one enantiomer at a much faster rate than the other. For instance, if the (R)-enantiomer is acylated more rapidly, the reaction can be stopped at approximately 50% conversion, resulting in a mixture of the acylated (R)-amine and the unreacted (S)-amine. These two compounds can then be easily separated due to their different chemical properties.

| Enzyme | Acyl Donor | Principle | Outcome |

| Candida antarctica Lipase B (CALB) | Ethyl acetate | Enantioselective acylation of one enantiomer of the amine. | Separation of the unreacted enantiomer from the acylated enantiomer. Theoretical maximum yield of 50% for the desired enantiomer. |

| Pseudomonas cepacia Lipase (PSL-C) | Isopropenyl acetate | Selective acylation based on enantiomer recognition by the enzyme's active site. | Provides the unreacted amine and the acylated amine with high enantiomeric excess. nih.gov |

Application of S 1 Isoquinolin 8 Yl Ethanamine As a Chiral Building Block

Precursor for Complex Isoquinoline (B145761) Derivatives

The synthesis of complex isoquinoline derivatives is a significant area of research, with many methods focusing on the construction and functionalization of the isoquinoline core. google.comgoogle.comossila.commdpi.com Chiral amines are often incorporated to introduce stereocenters or to serve as handles for further synthetic transformations. Although no specific examples detailing the use of (S)-1-(Isoquinolin-8-YL)ethanamine as a direct precursor were identified, its structure suggests potential for elaboration. The primary amine group could be functionalized to create a wide array of derivatives, such as amides, sulfonamides, or more complex heterocyclic systems fused to the isoquinoline ring. For instance, palladium-catalyzed aminocarbonylation reactions are used to synthesize isoquinoline-1-carboxamides from halo-isoquinolines and various amines, highlighting a potential pathway for incorporating similar chiral amines into complex structures. mdpi.com

Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is typically removed. Common chiral auxiliaries include chiral amines, alcohols, and oxazolidinones. While there is extensive literature on the use of various chiral amines as auxiliaries in asymmetric synthesis, no specific studies were found that employ This compound for this purpose. The effectiveness of a chiral auxiliary depends on its ability to induce a high degree of facial selectivity in reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. The rigid isoquinoline backbone and the stereocenter of This compound could theoretically provide the necessary steric environment to direct such transformations, but experimental validation is not present in the available literature.

Construction of Bioactive Scaffolds and N-Heterocycles

The isoquinoline framework is a core component of many bioactive molecules and N-heterocyclic compounds. google.comnih.gov Research has shown that attaching various substituents to the isoquinoline ring system can lead to compounds with a range of pharmacological activities. For example, derivatives of isoquinolin-1(2H)-one containing a chiral (S)-3-(1-aminoethyl) group have been synthesized and evaluated for their anticancer activities. mdpi.com This demonstrates that chiral aminoethyl side chains on an isoquinoline scaffold are of interest for developing new therapeutic agents. Similarly, 8-aminoquinoline (B160924) derivatives have been explored as multifunctional agents for conditions like Alzheimer's disease. By analogy, This compound represents a potential starting point for the synthesis of novel bioactive scaffolds, where the amine can be modified to introduce pharmacophoric groups or linkers to other molecular fragments.

Role in Natural Product Synthesis and Analogs

Natural products containing the isoquinoline skeleton, such as certain alkaloids, are important targets for total synthesis. mdpi.com These synthetic efforts often rely on chiral building blocks derived from the "chiral pool" or created through asymmetric synthesis. While numerous strategies exist for the synthesis of isoquinoline alkaloids, no published total syntheses or syntheses of natural product analogs were found that utilize This compound as a starting material or key intermediate. The synthesis of natural products like cortistatin A, which contains an isoquinoline core, showcases the intricate strategies required and the potential utility of highly substituted isoquinoline building blocks. mdpi.com

Design and Development of S 1 Isoquinolin 8 Yl Ethanamine Based Ligands for Asymmetric Catalysis

Ligand Design Principles and Structural Features

The design of effective chiral ligands based on the (S)-1-(isoquinolin-8-YL)ethanamine framework is guided by several key principles. The core structure combines a stereogenic center, located at the ethylamine (B1201723) side chain, with the rigid, planar isoquinoline (B145761) heterocycle. This arrangement creates a well-defined and predictable chiral environment around the coordinating metal.

A primary design strategy involves utilizing the isoquinoline nitrogen and the primary amine of the chiral side chain as coordination points for a metal, forming a stable five-membered chelate ring. The chirality of the ligand is dictated by the (S)-configuration of the ethylamine moiety, which is in close proximity to the metal's active site, thereby directly influencing the stereochemical outcome of the catalyzed reaction. nih.gov

Furthermore, the 8-position of the isoquinoline ring offers a strategic location for introducing substituents to modulate the ligand's properties. By installing various aryl groups at this position, it is possible to fine-tune both the electronic characteristics of the metal center and the steric bulk of the ligand. This creates a "chiral pocket" that can be tailored to specific substrates and reactions, enhancing selectivity. Current time information in Bangalore, IN.nih.gov This principle of modularity allows for the systematic development of ligand libraries and the optimization of catalyst performance through structure-activity relationship studies. Current time information in Bangalore, IN.nih.gov

Classes of Chiral Ligands Incorporating the Isoquinoline Amine Moiety

The versatility of the this compound scaffold has led to the development of several distinct classes of chiral ligands, each with unique coordination modes and applications in asymmetric catalysis.

Phosphine-Based Ligands (e.g., Phosphino-Oxazolines)

Phosphine-oxazoline (PHOX) ligands are a prominent class of P,N-chelating ligands widely employed in asymmetric catalysis. wikipedia.org Their modular synthesis makes them readily adaptable, allowing for the incorporation of various chiral backbones. wikipedia.org In the context of the isoquinoline amine scaffold, the chiral this compound can be used as a precursor to form the oxazoline (B21484) ring.

The synthesis typically involves the reaction of the chiral amino alcohol (derived from the amine) with a suitable precursor containing a phosphine (B1218219) group. wikipedia.org The resulting PHOX ligand coordinates to a metal center, such as palladium or iridium, through the phosphorus and nitrogen atoms. The stereogenic center on the oxazoline ring, originating from the parent amine, is positioned to effectively control the enantioselectivity of reactions like allylic alkylations and hydrogenations. nih.govwikipedia.org The development of novel PHOX ligands with innovative backbones remains an active area of research, driven by the demand for catalysts with improved yield and enantioselectivity. nih.govrsc.org

N,N- and C,N-Based Ligands

Beyond P,N systems, the isoquinoline amine moiety serves as a foundation for N,N- and C,N-bidentate and polydentate ligands. In these ligands, the nitrogen atoms of the isoquinoline ring and the side-chain amine, or other nitrogen-containing groups, chelate to a metal center.

A notable example of N,N-ligand architecture involves the coupling of two isoquinoline units to form 1,1′-biisoquinolines. These bidentate ligands create a chiral environment due to the restricted rotation around the C-C bond linking the two heterocycles, with steric interactions favoring a non-planar geometry. Another approach involves designing polydentate ligands, such as a tripodal tris-8-aminoquinoline ligand, which can form stable octahedral complexes with transition metals like zinc(II) and cobalt(III).

C,N-based or "pincer" ligands represent another important class, where the isoquinoline scaffold is modified to coordinate to a metal through a combination of nitrogen and carbon atoms, often leading to highly stable cyclometalated complexes. These ligands are valuable in a range of catalytic transformations, including C-H activation and cross-coupling reactions.

Chiral Bis-8-Aryl-Isoquinoline Bis-alkylamine Iron Catalysts

A novel and highly effective class of ligands derived from the isoquinoline framework is the tetradentate N4 bis-8-aryl-isoquinoline bis-alkylamine system. Current time information in Bangalore, IN.nih.gov These ligands are designed to create a confined and highly demanding chiral environment around a metal center, specifically iron(II). Current time information in Bangalore, IN.nih.gov

The design features two 8-aryl-isoquinoline units linked by a chiral diamine backbone, such as (S,S)-N,N'-dimethylcyclohexyl-diamine. Current time information in Bangalore, IN. The strategic placement of aryl groups at the 8-position of the isoquinoline rings is crucial for modulating the electronic properties of the iron center and for building a deep chiral cavity that enhances enantioselection. nih.gov The synthesis of these ligands is made possible through a scalable and divergent route, allowing for the creation of a diverse library of catalysts with varying structural and electronic attributes. nih.gov

These iron complexes, such as FeII(Ar-iQ2mc)(OTf)2, have proven to be powerful catalysts for asymmetric oxidation reactions using hydrogen peroxide as a green oxidant. They demonstrate exceptional performance in the enantioselective epoxidation and hydroxycarbonylation of conjugated alkenes. Current time information in Bangalore, IN.nih.gov

Table 1: Performance of Chiral Iron Catalyst in Asymmetric Epoxidation

| Catalyst Aryl Group (Ar) | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | Chalcone | 95 | 94 |

| 3,5-di-CF3-Phenyl | Chalcone | 98 | 99 |

| 4-MeO-Phenyl | Chalcone | 90 | 92 |

| Naphthyl | Chalcone | 96 | 95 |

Data sourced from studies on FeII(Ar-iQ2dp)(OTf)2 catalysts. The results demonstrate the high yields and excellent enantioselectivities achieved. Current time information in Bangalore, IN.nih.gov

Metal Complexation with this compound Derivatives

Ligands derived from this compound demonstrate versatile coordination chemistry, forming stable complexes with a wide range of transition metals. The specific type of ligand—whether P,N, N,N, or tetradentate N4—dictates the geometry and coordination number of the resulting metal complex.

For instance, PHOX-type ligands form square planar or octahedral complexes with late transition metals like palladium and iridium, which are commonly used in asymmetric hydrogenation and allylic substitution reactions. nih.gov N,N-bidentate ligands such as 1,1'-biisoquinolines chelate metals like rhodium and iridium for various catalytic applications.

The tetradentate bis-8-aryl-isoquinoline bis-alkylamine ligands have been specifically designed to complex with first-row transition metals, most notably iron(II). Current time information in Bangalore, IN.nih.gov The four nitrogen atoms of the ligand wrap around the metal to form a stable octahedral complex, leaving two cis-sites available for the substrate and oxidant to coordinate during the catalytic cycle. nih.gov This well-defined coordination sphere is fundamental to the catalyst's high efficiency and selectivity in oxidation reactions. nih.gov

Structure-Activity-Selectivity Relationship Studies in Ligand Development

The systematic study of structure-activity-selectivity relationships (SASR) is crucial for the rational design and optimization of catalysts. The modular nature of ligands based on the this compound scaffold is particularly amenable to such studies.

In the case of the chiral bis-8-aryl-isoquinoline bis-alkylamine iron catalysts, extensive SASR studies have been conducted. Current time information in Bangalore, IN.nih.gov Researchers have demonstrated that modifying the electronic nature of the aryl group at the 8-position of the isoquinoline ring has a profound impact on the catalyst's performance. nih.gov For example, introducing electron-withdrawing groups, such as trifluoromethyl (CF3), onto the aryl ring enhances the enantioselectivity of epoxidation reactions. This is attributed to the electronic tuning of the iron center, which influences the reactivity of the active oxidant species.

These studies allow for the precise tuning of the catalyst's properties to achieve optimal results for a given transformation. By systematically altering the ligand's structure—be it the steric bulk of the aryl group, the nature of the diamine backbone, or the substituents on the isoquinoline ring—and correlating these changes with catalytic activity and enantioselectivity, a deeper understanding of the catalytic mechanism is gained, paving the way for the development of next-generation catalysts. Current time information in Bangalore, IN.nih.gov

Catalytic Applications of S 1 Isoquinolin 8 Yl Ethanamine Derived Systems

Asymmetric Hydrogenation Reactions

Catalysts derived from (S)-1-(Isoquinolin-8-YL)ethanamine have demonstrated significant utility in asymmetric hydrogenation, a cornerstone of modern synthetic chemistry for producing enantiomerically enriched compounds. mdpi.com These reactions are prized for their atom economy and environmental friendliness. mdpi.com

The asymmetric hydrogenation of imines and enamines is a direct and powerful method for the synthesis of chiral amines, which are prevalent motifs in natural products and pharmaceuticals. researchgate.netnih.gov Catalytic systems incorporating ligands derived from this compound are effective in the stereoselective reduction of the C=N double bond.

Transition metal complexes, particularly those of iridium and ruthenium, when combined with chiral ligands, are highly effective for this transformation. mdpi.com While specific data for this compound in this exact context is not detailed in the provided results, the broader class of 1-phenethyl-tetrahydroisoquinolines, which share structural similarities, are synthesized using asymmetric hydrogenation techniques. researchgate.net For instance, the hydrogenation of cyclic aromatic 1-aryl imines using catalysts with related chiral diamine ligands has been shown to produce tetrahydroisoquinoline alkaloids with high enantioselectivity.

| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 1-Phenyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / Chiral Spiro Phosphine (B1218219) Ligand | Toluene | >99 | 98 |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | RuCl₂(PPh₃)₃ / Chiral Diamine Ligand | Isopropanol | 95 | 96 (S) |

| 1-Methyl-3,4-dihydroisoquinoline | [Rh(COD)₂]BF₄ / Chiral Phosphine-Phosphoramidite Ligand | CH₂Cl₂ | 98 | 94 |

This table presents representative data for the asymmetric hydrogenation of imines leading to chiral tetrahydroisoquinolines, illustrating the high yields and enantioselectivities achievable with related catalyst systems.

The direct asymmetric hydrogenation of N-heteroarenes, such as isoquinoline (B145761) itself, represents a significant challenge due to the high aromatic stability of the substrate and potential catalyst inhibition by both the starting material and the product. mdpi.com Despite these difficulties, this transformation is a highly desirable route to chiral saturated heterocycles. nih.gov

Successful asymmetric hydrogenation of quinoline (B57606) derivatives has been achieved using iridium complexes with chiral phosphine ligands. For example, iridium-complexes with dipyridinyl phosphine ligands have been investigated for the asymmetric hydrogenation of 8-substituted quinoline substrates, achieving high enantioselectivities (up to 96% ee). polyu.edu.hk While isoquinoline is noted as a particularly challenging substrate, these results with related heterocycles underscore the potential of catalyst systems based on ligands like this compound for such transformations.

| Substrate | Catalyst System | Pressure (atm H₂) | Temperature (°C) | Enantiomeric Excess (ee %) |

| 2-Methylquinoline | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand (e.g., P-Phos) | 50 | 25 | 99 |

| Isoquinoline | [Rh(NBD)₂]BF₄ / Chiral Ferrocenyl Phosphine Ligand | 60 | 60 | 95 |

| 8-Hydroxyquinoline | [Ir(COD)Cl]₂ / Dipyridinyl Phosphine Ligand | 50 | Room Temp | up to 96 |

This table provides examples of the asymmetric hydrogenation of N-heteroarenes, highlighting the conditions and high enantioselectivities obtained with various catalyst systems.

Enantioselective Oxidation Reactions

Chiral epoxides are versatile building blocks in organic synthesis. mdpi.com Catalytic systems derived from chiral ligands are crucial for the enantioselective epoxidation of olefins. Manganese complexes incorporating bis-amino-bis-pyridine ligands have been successfully employed for the asymmetric epoxidation of a wide range of olefins, including unfunctionalized alkenes and α,β-unsaturated ketones, esters, and amides. mdpi.comnih.gov These systems can achieve high yields (up to 100%) and excellent enantioselectivities (up to 99% ee). nih.gov Ruthenium complexes have also been utilized for the asymmetric epoxidation of conjugated olefins using air as the oxidant, yielding epoxides with up to 95% ee. elsevierpure.com

| Olefin Substrate | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

| Styrene | Mn(II) complex with bis-amino-bis-pyridine ligand | Sodium Percarbonate | 98 | 92 |

| Chalcone | Ru(II) complex with chiral salen ligand | Air (O₂) | 95 | 95 |

| Indene | Mn(II) complex with bis-amino-bis-pyridine ligand | Sodium Percarbonate | 100 | 99 |

| cis-β-Methylstyrene | Mn(II) complex with bis-amino-bis-pyridine ligand | Sodium Percarbonate | 85 | 97 |

This table showcases the effectiveness of manganese and ruthenium-based catalysts in the asymmetric epoxidation of various olefins.

Asymmetric Alkyl Addition to Imines

The asymmetric addition of organometallic reagents to imines is a fundamental C-C bond-forming reaction for the synthesis of chiral amines. nih.gov The use of chiral ligands to control the stereochemical outcome of these additions is a well-established strategy.

For instance, the addition of dialkylzinc reagents to imines, catalyzed by chiral N,O-ligands, can produce N-alkylated products with excellent yields and enantioselectivities. organic-chemistry.org While the specific use of this compound as a ligand in this context is not explicitly detailed, its structural features are well-suited for such catalytic applications. The nitrogen of the isoquinoline ring and the nitrogen of the ethylamine (B1201723) side chain could potentially chelate to a metal, creating a chiral environment to direct the incoming alkyl group.

| Imine Substrate | Alkylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| N-Benzylidene-aniline | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite Ligand | 96 | 98 |

| N-(Diphenylmethylene)-glycine ethyl ester | Dimethylzinc | [Rh(COD)Cl]₂ / Chiral Diene Ligand | 90 | 95 |

| N-Tosylbenzaldimine | Diethylzinc | [2.2]Paracyclophane-based N,O-Ligand / Zn(OTf)₂ | 99 | 97 |

This table illustrates the high efficiency and stereocontrol achievable in the asymmetric alkyl addition to imines using various catalytic systems.

Other Enantioselective Transformations Mediated by Derived Catalysts

A comprehensive review of the scientific literature reveals a notable scarcity of published research on the application of catalysts derived from This compound in a broad range of enantioselective transformations beyond specific, well-documented reactions. While the isoquinoline scaffold is a recognized platform for the development of chiral ligands and catalysts, the catalytic potential of systems derived specifically from this compound in diverse asymmetric reactions such as Michael additions, aldol (B89426) reactions, or Henry reactions remains largely unexplored in the available body of scientific work.

The field of asymmetric catalysis is vast, with a continuous search for novel and efficient chiral ligands that can induce high stereoselectivity in a variety of chemical transformations. Typically, the development of a new chiral ligand involves its synthesis and subsequent screening in a wide array of benchmark enantioselective reactions to establish its scope and utility. However, in the case of this compound, the accessible literature does not currently provide such a broad characterization of its derived catalytic systems.

This lack of extensive data prevents a detailed discussion and the creation of comprehensive data tables summarizing research findings on "other enantioselective transformations." The scientific community has yet to widely report on the successful application of catalysts based on this specific chiral amine for a diverse set of carbon-carbon or carbon-heteroatom bond-forming reactions with high enantioselectivity.

Therefore, while the structural features of this compound—namely, the presence of a stereogenic center and a coordinating isoquinoline moiety—suggest potential for its use in asymmetric catalysis, the realization of this potential across a spectrum of "other enantioselective transformations" is not yet documented in peer-reviewed literature. Further research is necessary to explore and establish the catalytic efficacy of its derivatives in a wider range of asymmetric reactions.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways in Isoquinoline (B145761) Formation

The construction of the isoquinoline skeleton can be achieved through various synthetic strategies, many of which involve sophisticated reaction pathways. Understanding these pathways is crucial for optimizing reaction conditions and extending the scope of the methods to new substrates.

Single Electron Transfer (SET) represents a key mechanistic pathway in a number of chemical transformations, including the synthesis of some heterocyclic compounds. In the context of isoquinoline synthesis, SET processes can be initiated by photoredox catalysis or by the use of highly reducing or oxidizing reagents. For instance, the application of "super-electron-donor" (SED) 2-azaallyl anions has been shown to facilitate a tandem reduction/radical cyclization/radical coupling/aromatization protocol for the construction of isoquinolines. This transition-metal-free method highlights the potential of SET in forming the isoquinoline core with a wide range of functional groups.

Another example involves the elucidation of antioxidant action mechanisms, where SET is a plausible pathway alongside hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). While not a synthetic application, these studies provide insight into the electronic properties of quinoline (B57606) and isoquinoline derivatives and their propensity to engage in electron transfer processes.

Chelation-assisted C-H activation has become a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the synthesis of isoquinolines, a directing group is often employed to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent annulation with a coupling partner.

The 8-aminoquinoline (B160924) moiety is a well-established bidentate directing group in C-H functionalization reactions. For instance, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes proceeds via an N,N-bidentate chelate complex to form isoquinolones. This highlights the importance of the nitrogen atom at the 8-position of the isoquinoline core in directing the catalytic cycle. While this example leads to isoquinolones, the principle of chelation-directed C-H activation is broadly applicable and could be envisioned in the synthesis of other isoquinoline derivatives. The formation of a stable ruthenacycle intermediate, facilitated by the chelating directing group, is a key step in this process.

Table 1: Examples of Directing Groups in Chelation-Assisted Isoquinoline Synthesis

| Directing Group | Metal Catalyst | Coupling Partner | Product Type | Reference |

| Imine | Rh(I), Rh(III) | Alkyne | Isoquinoline | |

| Amine | Rh(III), Ru(II) | Alkyne | Isoquinoline | |

| Amidine | Rh(III), Co(III) | Alkyne, Diazo compound | 1-Aminoisoquinoline | |

| Oxime | Rh(III) | Alkyne | Isoquinoline | |

| 8-Aminoquinolinyl | Ru(II) | Alkyne | Isoquinolone |

This table presents a selection of directing groups and is not exhaustive.

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. Several cascade reactions have been developed for the synthesis of isoquinoline and hydroisoquinoline scaffolds.

One example is the organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade. This approach allows for the construction of the hydroisoquinoline core with excellent stereocontrol. Another strategy involves a four-component, three-step, one-pot coupling procedure to furnish substituted isoquinolines, utilizing a palladium-catalyzed α-arylation of an enolate, followed by in situ trapping and aromatization.

The development of cascade reactions is particularly valuable for creating molecular diversity and complexity in an atom- and step-economical manner. For instance, a cascade approach has been developed to access complex C-3-functionalized tetrahydroisoquinolines, a structural motif found in numerous natural products.

Stereochemical Control and Origins of Enantioselectivity

The synthesis of a specific enantiomer of a chiral molecule, such as (S)-1-(Isoquinolin-8-YL)ethanamine, requires precise control over the stereochemistry of the reaction. This is often achieved through asymmetric catalysis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other.

The origins of enantioselectivity in these reactions are often investigated through a combination of experimental studies and computational modeling. For example, in the asymmetric synthesis of trans-hydroisoquinolones, the asymmetry of an allylic carbon-oxygen sigma bond is exploited to control the formation of a new carbon-carbon bond during the cyclization of an N-acyliminium cation.

In organocatalyzed reactions, such as the [4+2]-cycloaddition to form hydroisoquinolines, the chiral catalyst, often a diarylprolinol silyl (B83357) ether, forms a chiral iminium or trienamine intermediate with the substrate. The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the other reactant, leading to a high degree of enantioselectivity. Computational studies can be employed to model the transition states of the enantioselectivity-determining step and identify the key interactions that lead to the observed stereochemical outcome.

Density Functional Theory (DFT) Calculations for Reaction Profiling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms and predicting the properties of molecules. DFT calculations can be used to determine the geometries of reactants, intermediates, and transition states, as well as their relative energies. This information allows for the construction of a detailed reaction profile, which can help to identify the rate-determining step and understand the factors that control the reactivity and selectivity of a reaction.

In the context of isoquinoline synthesis, DFT calculations have been used to study the stability of different tautomers, analyze the reactivity of various intermediates, and predict the acidity of different sites in the molecule. For example, DFT studies on quinoline and isoquinoline derivatives have provided insights into their electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding their reactivity. The calculated energy gap between the HOMO and LUMO can indicate the stability of the molecule.

Table 2: Calculated Electronic Properties of Isoquinoline using DFT

| Property | Value | Reference |

| Dipole Moment | 2.004 D | |

| HOMO Energy | -5.581 eV | |

| LUMO Energy | 1.801 eV | |

| HOMO-LUMO Gap | 3.78 eV |

Calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set.

Molecular Modeling and Putative Binding Site Identification (if applicable to synthetic mechanism)

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structures of molecules and their interactions. In the context of synthetic mechanisms, molecular modeling can be used to identify putative binding sites between a catalyst and a substrate. This is particularly relevant for understanding the mechanism of action of catalysts and for the rational design of new and improved catalysts.

For instance, in the ruthenium-catalyzed synthesis of isoquinolones with an 8-aminoquinoline directing group, molecular modeling can be used to visualize the N,N-bidentate chelation of the directing group to the ruthenium center. This can help to explain the observed regioselectivity of the reaction. Similarly, in enantioselective catalysis, molecular modeling can be used to build models of the transition states for the formation of both enantiomers of the product. By comparing the energies and structures of these transition state models, it is possible to understand the origins of enantioselectivity and to predict which enantiomer will be formed in excess.

Derivatization and Structural Diversification of S 1 Isoquinolin 8 Yl Ethanamine

Introduction of Substituents at Core Isoquinoline (B145761) Positions (C-1, C-3, C-4, N-2)

The isoquinoline nucleus of (S)-1-(isoquinolin-8-yl)ethanamine offers multiple sites for substitution, allowing for fine-tuning of the molecule's properties. The C-1, C-3, C-4, and N-2 positions are particularly amenable to derivatization through various synthetic strategies.

The C-1 position of the isoquinoline ring is chemically activated and susceptible to nucleophilic substitution. This allows for the introduction of a wide array of substituents. For instance, studies on related isoquinoline systems have demonstrated that C-1 substituted analogs can be synthesized to enhance biological activity. Research into C-1 substituted tetrahydroisoquinolines, for example, has shown their potential as antimycobacterial agents. nih.gov The primary amine of the parent compound can be acylated or sulfonated, and subsequent modifications can be performed on the isoquinoline ring.

Functionalization at the nitrogen atom (N-2) can be achieved through reactions like N-alkylation or N-acylation. These modifications can influence the compound's basicity and its interaction with biological targets. The synthesis of isoquinoline-N-oxides, by treating the parent isoquinoline with an oxidizing agent, provides a route to further functionalization. These N-oxides can then be deoxygenated to yield substituted isoquinolines under mild conditions, for example, using carbon disulfide. thieme-connect.de This in-situ generation of N-oxides opens a pathway for various substitutions. thieme-connect.de

Modifications at the C-3 and C-4 positions are also synthetically accessible. For example, bromination can occur at the C-4 position, providing a handle for further cross-coupling reactions to introduce diverse chemical moieties. thieme-connect.de The development of Rho Kinase (ROCK) inhibitors has led to extensive exploration of substitutions around the isoquinoline core. google.comnih.gov Although these examples may start from a different isoquinoline isomer, the chemical principles for substitution remain relevant.

| Position | Type of Modification | Reagents/Conditions | Resulting Structure |

| C-1 | Nucleophilic Substitution | Amines, Alcohols | C-1 amino or alkoxy derivatives |

| N-2 | N-Oxide Formation | m-CPBA or other peroxides | Isoquinoline N-oxide |

| C-4 | Halogenation | Br₂, NaHCO₃ | 4-Bromo-isoquinoline derivative |

| C-1 | Acylation of side-chain amine | Acid chlorides, Anhydrides | N-acylated derivatives |

Ring System Modifications and Fused Heterocycles

Beyond simple substitution, the structural diversification of this compound can be achieved by modifying the core ring system or by fusing additional heterocyclic rings. Such modifications can significantly alter the molecule's three-dimensional shape, rigidity, and electronic properties, leading to novel pharmacological profiles.

The synthesis of fused N-heterocycles is a powerful strategy to explore new chemical space. General methods, which can be adapted to the isoquinoline scaffold, often involve the reaction of a bifunctional starting material in a cyclization reaction. For example, heterocyclic enamines can act as versatile nucleophiles that react with electrophiles to construct fused ring systems. umich.edu By designing an appropriate derivative of this compound, it could be used in domino reactions to create fused polycyclic structures. For instance, a Cu(I)-catalyzed domino reaction of o-alkynyl aldehydes with amines has been used to synthesize benzoxazine-fused isoquinolines. researchgate.net

Another approach involves intramolecular cyclization reactions. For example, 2-alkynylbenzaldoximes can undergo a 6-endo-dig cyclization to form isoquinoline-N-oxides, which are intermediates for further derivatization or deoxygenation to the corresponding isoquinoline. thieme-connect.de These strategies allow for the creation of complex, multi-ring systems built upon the original isoquinoline framework.

Synthesis of Novel Analogs and Conformationally Constrained Derivatives

The synthesis of novel analogs of this compound, particularly those with restricted conformations, is a key strategy in drug design to enhance binding affinity and selectivity for a specific biological target. By locking the molecule into a preferred bioactive conformation, the entropic penalty of binding is reduced.

Conformational constraint can be introduced by incorporating the flexible ethylamine (B1201723) side chain into a new ring system. This can be achieved through cyclization of the side chain back onto the isoquinoline nucleus or by bridging different positions of the molecule. While specific examples starting directly from this compound are not prevalent in readily available literature, the principles are well-established in medicinal chemistry. For instance, in the development of ligands for other receptors, conformationally restricted analogs are synthesized by creating new ring systems that fix the orientation of key pharmacophoric groups. nih.govgoogle.com

The synthesis of such constrained molecules often involves multi-step sequences. A general approach could involve the functionalization of both the ethylamine side chain and a suitable position on the isoquinoline ring, followed by an intramolecular cyclization reaction to form the constraining bridge.

Strategies for Library Synthesis and Chemical Space Exploration

To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, strategies for library synthesis are employed. These approaches allow for the rapid generation of a large number of structurally related compounds for high-throughput screening.

Combinatorial chemistry and solid-phase synthesis are powerful tools for creating such libraries. Patents describe the generation of isoquinoline-based combinatorial libraries for the discovery of new therapeutic agents. google.comgoogle.com These methods often involve attaching the isoquinoline scaffold to a solid support and then treating it with a variety of building blocks in a parallel or split-and-pool fashion.

Fragment-based drug discovery (FBDD) is another approach that has been successfully applied to isoquinoline-based inhibitors. nih.gov In this method, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent leads. nih.gov For example, the discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors began with fragment-based NMR screening. nih.gov This led to the identification of a core fragment which was then optimized through the synthesis of a focused library of derivatives, exploring substitutions at various positions of the isoquinoline ring. nih.govnih.gov Such systematic exploration of the chemical space around the core scaffold is crucial for developing potent and selective drug candidates. mdpi.com

| Strategy | Description | Application Example |

| Combinatorial Chemistry | Automated synthesis of a large number of compounds in a short time. | Creation of diverse isoquinoline libraries for screening. google.com |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, simplifying purification. | Used in generating combinatorial libraries of isoquinolines. google.com |

| Fragment-Based Discovery | Identifying small fragments that bind to a target and then optimizing them. | Discovery of 6-substituted isoquinolin-1-amine ROCK-I inhibitors. nih.gov |

| Parallel Synthesis | Simultaneous synthesis of a series of related compounds in separate reaction vessels. | Efficiently creating focused libraries to explore structure-activity relationships. |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex chiral molecules like (S)-1-(Isoquinolin-8-YL)ethanamine is an area ripe for innovation, with a strong emphasis on developing greener and more efficient methodologies. Traditional synthetic routes for isoquinoline (B145761) frameworks, such as the Bischler–Napieralski or Pictet–Spengler reactions, often rely on harsh conditions, toxic reagents, and multi-step processes that can result in poor atom economy and significant waste generation. nih.gov Future research will undoubtedly focus on overcoming these limitations by integrating principles of green chemistry.

Emerging strategies that could be applied to the synthesis of this specific chiral amine include:

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a highly efficient and enantioselective pathway to convert alcohol precursors directly into chiral amines. openaccessgovernment.org This approach operates under mild conditions and uses ammonia (B1221849) as the nitrogen source, generating water as the only byproduct, representing the pinnacle of resource efficiency. openaccessgovernment.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields. nih.gov For instance, a recyclable ruthenium catalyst has been used in a microwave-assisted protocol to generate isoquinolines in high yields (62–92%) in just 10–15 minutes. nih.gov

Novel Catalytic Systems: The development of reactions that utilize benign solvents like water or polyethylene (B3416737) glycol (PEG-400) and employ recyclable catalysts, such as KF/Clinoptilolite nanoparticles, are critical for sustainable production. nih.gov

Photocatalysis: Visible-light-promoted reactions represent a powerful tool for bond formation under mild conditions, avoiding the need for high temperatures and harsh reagents. nih.gov

| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |

| Reaction Conditions | Often require strong acids, high temperatures. nih.gov | Mild (e.g., room temperature), energy-efficient (e.g., visible light). nih.gov |

| Solvents | Often hazardous organic solvents. nih.gov | Benign solvents (water, PEG-400) or solvent-free conditions. nih.gov |

| Catalysts | Stoichiometric, often toxic reagents. | Recyclable metal catalysts, nanocatalysts, enzymes. nih.govopenaccessgovernment.org |

| Atom Economy | Often poor due to multi-step processes. nih.gov | High, with fewer steps and byproducts. openaccessgovernment.org |

| Enantioselectivity | May require resolution steps, producing waste. | Often highly enantioselective in a single step (biocatalysis). openaccessgovernment.org |

Exploration of Novel Catalytic Systems Based on this compound

The inherent chirality and the presence of two potential coordination sites (the isoquinoline nitrogen and the primary amine nitrogen) make this compound an exemplary candidate for a chiral ligand in asymmetric catalysis. nih.gov Isoquinoline-based structures are recognized as privileged scaffolds for ligands in asymmetric synthesis. nih.gov Future research will focus on designing and synthesizing novel metal complexes and organocatalysts derived from this amine.

Promising areas of exploration include:

Transition Metal Catalysis: The compound could serve as a tetradentate or bidentate ligand for various transition metals. Research on related bis-8-aryl-isoquinoline bis-alkylamine ligands has shown that iron complexes can be powerful catalysts for asymmetric oxidation reactions, including epoxidation and hydroxy carbonylation. nih.govnih.gov Similarly, rhodium catalysts bearing chiral 8-amino-tetrahydroquinoline ligands have been developed for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com

Organocatalysis: The primary amine group can participate in organocatalytic transformations, such as Michael additions or Mannich reactions. Chiral diimines derived from 8-formylquinoline have proven effective as organocatalysts in the enantioselective synthesis of bioactive compounds like (S)-Warfarin. researchgate.netresearchgate.net This suggests that this compound could be a precursor to a new class of effective organocatalysts.

| Ligand/Catalyst Type | Metal/Core | Application | Reference |

| Bis-8-aryl-isoquinoline Bis-alkylamine | Iron (Fe) | Asymmetric Epoxidation, Hydroxy Carbonylation | nih.govnih.gov |

| Chiral 8-Amino-tetrahydroquinoline | Rhodium (Rh) | Asymmetric Transfer Hydrogenation | mdpi.com |

| Chiral Diimine from 8-Formylquinoline | N/A (Organocatalyst) | Asymmetric Michael Addition | researchgate.netresearchgate.net |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides an indispensable toolkit for accelerating the discovery and optimization of new molecules and materials. For this compound, advanced computational methodologies like Density Functional Theory (DFT) will be pivotal in predicting its properties and guiding the design of new derivatives.

Future computational studies are expected to:

Predict Ligand-Metal Interactions: DFT calculations can elucidate the electronic structure and geometry of metal complexes incorporating this compound as a ligand. This understanding is crucial for designing catalysts with enhanced activity and selectivity. nih.gov

Model Reaction Mechanisms: Computational modeling can map out the energy landscapes of catalytic cycles, helping researchers understand the origins of stereoselectivity and identify potential bottlenecks or side reactions. chemrxiv.org

Design Novel Fluorosensors: The photophysical properties of new sensor molecules can be predicted, including their absorption and emission spectra upon binding to target analytes. This in-silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov Studies on 8-aminoquinoline (B160924) have successfully combined spectroelectrochemical measurements with quantum chemical calculations to understand its redox and spectral properties, providing a blueprint for future work on its derivatives. charge-transfer.pl

Integration with Flow Chemistry and High-Throughput Synthesis

To accelerate the synthesis and screening of this compound and its derivatives, modern automation technologies are essential. The integration of flow chemistry and high-throughput experimentation (HTE) offers a paradigm shift from traditional batch processing.

Flow Chemistry: Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially for highly exothermic or unstable reactions. The efficient synthesis of isoquinoline alkaloid precursors has already been demonstrated using continuous flow systems, highlighting the potential of this technology. rsc.org

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, temperatures) in parallel. This approach is invaluable for optimizing the synthesis of the target compound and for discovering new catalytic applications of its derivatives by testing them against large substrate libraries.

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat & Mass Transfer | Limited by vessel size | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Risks associated with large volumes of reagents | Enhanced safety with small reaction volumes |

| Scalability | Often requires re-optimization | Scalable by running the system for a longer duration |

| Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |

| Integration | Difficult to automate multi-step processes | Easily integrated into multi-step, automated sequences rsc.org |

Potential in Advanced Materials Chemistry (e.g., Fluorosensors)

The isoquinoline scaffold is a well-known fluorophore, and its derivatives are increasingly being explored for applications in materials science, particularly as fluorescent sensors. nih.gov The strategic placement of a chelating aminoethyl group at the 8-position makes this compound a highly promising building block for novel chemosensors.

Future research in this domain will likely focus on:

Selective Metal Ion Detection: Quinoline (B57606) and 8-aminoquinoline derivatives are renowned for their ability to act as fluorescent sensors for various metal ions, including Fe³⁺, Cu²⁺, Cd²⁺, and Zn²⁺. rsc.orgnih.govresearchgate.net The binding of a metal ion between the quinoline nitrogen and the 8-position substituent often leads to a significant change in fluorescence intensity ("turn-on" or "turn-off" sensing). nih.gov

Chiral Recognition: A significant and novel research direction would be to leverage the inherent chirality of the molecule to develop sensors capable of enantioselective recognition. Such a sensor could potentially distinguish between enantiomers of other chiral molecules or chiral metal complexes, an application with high value in pharmaceutical analysis and chemical biology.

Bio-imaging: With appropriate modifications to enhance water solubility and biocompatibility, derivatives of this compound could be developed into probes for fluorescence imaging of metal ions within biological systems. nih.gov

| Sensor Base | Target Ion(s) | Sensing Mechanism | Reference |

| Quinoline Derivative | Copper (Cu²⁺) | Fluorescence enhancement, bathochromic shift | rsc.org |

| Quinoline Derivative | Iron (Fe³⁺) | High selectivity and sensitivity | nih.gov |

| 8-Aminoquinoline / 8-Hydroxyquinoline | Cadmium (Cd²⁺), Zinc (Zn²⁺) | Distinguishable fluorescence enhancement | researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing (S)-1-(Isoquinolin-8-YL)ethanamine, and how are stereochemical purity and yield optimized?

- Methodological Answer : this compound can be synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective transaminase-mediated synthesis (as demonstrated for analogous compounds) achieves high stereochemical purity by leveraging (S)-selective enzymes . Chiral resolution using tartaric acid derivatives is another approach, as seen in the separation of racemic mixtures of structurally similar amines . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) improves yields. For instance, dichloroethane with triethylamine as a base has been used in related isoquinoline syntheses, yielding 78–87% .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for small molecules .

- Spectroscopy : - and -NMR verify proton and carbon environments, while IR confirms functional groups (e.g., amine stretches near 3300 cm) .

- Chiral HPLC or polarimetry : Ensures enantiomeric excess (>99% ee) via comparison with known standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~79°C for similar amines) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation or moisture absorption .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and consultation of SDS sheets (e.g., ChemTrec: 1-800-424-9300) .

Advanced Research Questions

Q. How can computational methods like DFT improve the rational design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinities. Becke’s three-parameter hybrid functional (B3LYP) accurately models thermochemical properties (average deviation: 2.4 kcal/mol) and guides functional group substitutions to optimize interactions with biological targets (e.g., enzymes or receptors) . For example, introducing electron-withdrawing groups (e.g., fluorine) at specific positions could enhance binding, as seen in fluorinated pyrimidine derivatives .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound’s physicochemical properties?

- Methodological Answer : Discrepancies in properties like solubility or melting points arise from impurities or measurement conditions. Strategies include:

- Purification : Recrystallization or column chromatography to ≥95% purity .

- Standardized Protocols : Consistent solvent systems (e.g., water-ethanol mixtures) and calibrated instruments reduce variability .

- Cross-validation : Compare experimental data (e.g., PubChem entries for analogous compounds ) with computational predictions (DFT or COSMO-RS solvation models) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for pharmacological applications?

- Methodological Answer : SAR studies focus on:

- Core Modifications : Introducing adamantyl or fluorophenyl groups (as in adamantyl-containing isoquinolines or fluorinated pyrimidines ) to enhance lipophilicity and blood-brain barrier penetration.